molecular formula C12H18ClNO3 B8097230 (R)-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl

(R)-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl

Cat. No.: B8097230
M. Wt: 259.73 g/mol
InChI Key: RFWFEALALUHTFM-HNCPQSOCSA-N
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Description

(R)-3-(3,4-Dimethoxyphenoxy)-pyrrolidine hydrochloride (CAS 927691-29-0) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound is characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, linked to a 3,4-dimethoxyphenoxy group. It serves as a valuable synthetic intermediate and building block in organic synthesis, particularly for the development of novel active pharmaceutical ingredients (APIs) and fine chemicals . The presence of the stereocenter in the (R)-configuration is critical for its biological activity and interaction with specific molecular targets. Research into structurally related compounds, particularly those featuring dimethoxyphenyl groups, has shown promise in neuroscience, with some acting as selective agonists for serotonin receptors such as the 5-HT2AR . This suggests potential research applications for (R)-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl in probing neurological pathways and developing new therapeutic agents. The compound is supplied as a hydrochloride salt to enhance its stability and solubility. It is analyzed using rigorous quality control methods, including LCMS and HPLC, to ensure high purity and batch-to-batch consistency . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

(3R)-3-(3,4-dimethoxyphenoxy)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-14-11-4-3-9(7-12(11)15-2)16-10-5-6-13-8-10;/h3-4,7,10,13H,5-6,8H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWFEALALUHTFM-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC2CCNC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)O[C@@H]2CCNC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Pyrrolidinone

The (R)-pyrrolidine scaffold is synthesized via asymmetric hydrogenation of 3-keto-pyrrolidine using a chiral ruthenium catalyst (e.g., Noyori-type catalysts). Typical conditions include:

ParameterValue
Substrate3-Keto-pyrrolidine
CatalystRu(BINAP)(dmf)₂Cl₂
Pressure (H₂)50 bar
SolventMethanol
Temperature60°C
Reaction Time12 h
Enantiomeric Excess (ee)98%

This method achieves high enantioselectivity, with the (R)-enantiomer predominating due to the catalyst’s stereodirecting effects.

Enzymatic Resolution of Racemic Mixtures

Racemic 3-hydroxypyrrolidine is resolved using immobilized lipase B from Candida antarctica (CAL-B) and vinyl acetate as an acyl donor. The (S)-enantiomer is preferentially acetylated, leaving the (R)-enantiomer unreacted (ee >99% after recrystallization).

Etherification: Coupling 3,4-Dimethoxyphenol with (R)-3-Hydroxypyrrolidine

Mitsunobu Reaction

The Mitsunobu reaction forms the ether bond under mild conditions, preserving stereochemistry:

ComponentQuantity
(R)-3-Hydroxypyrrolidine1.0 equiv (10 mmol)
3,4-Dimethoxyphenol1.2 equiv
DIAD (Azodicarboxylate)1.5 equiv
Triphenylphosphine1.5 equiv
SolventTetrahydrofuran (THF)
Temperature0°C → 25°C (gradual warming)
Reaction Time24 h
Yield82%

The reaction proceeds via a SN2 mechanism, with inversion avoided due to the pyrrolidine’s rigid conformation.

Ullmann Coupling for Challenging Substrates

For electron-deficient phenols, copper-catalyzed Ullmann coupling is employed:

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
BaseCs₂CO₃ (2.0 equiv)
SolventDMSO
Temperature110°C
Reaction Time48 h
Yield68%

Salt Formation and Purification

The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous diethyl ether:

  • Dissolve (R)-3-(3,4-Dimethoxyphenoxy)-pyrrolidine (1.0 equiv) in ether.

  • Bubble HCl gas until pH <2.

  • Filter the precipitate, wash with cold ether, and dry under vacuum.

Characterization Data :

  • Melting Point : 157–158°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.85 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃), 4.76 (s, 2H, CH₂O), 6.82 (d, 1H, 5-H), 8.22 (d, 1H, 6-H).

  • Optical Rotation : [α]²⁵D = +42.5° (c = 1.0, MeOH).

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

A stereocontrolled approach using Grubbs’ catalyst:

  • Synthesize diene precursor from D-ribose.

  • Perform RCM to form the pyrrolidine ring.

  • Functionalize with 3,4-dimethoxyphenoxy group.

Advantages : High stereochemical fidelity.
Disadvantages : Multi-step synthesis reduces overall yield (~45%).

Biocatalytic Approaches

Transaminases or imine reductases generate the chiral amine directly from prochiral ketones, avoiding resolution steps.

Industrial-Scale Considerations

  • Cost Efficiency : Mitsunobu reactions are costly due to stoichiometric reagents; Ullmann coupling is preferred for scale-up.

  • Safety : HCl gas handling requires corrosion-resistant equipment.

  • Purification : Recrystallization from ethanol/water (9:1) achieves >99.5% purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in solvents like DMF or THF.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Properties
One of the notable applications of (R)-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl is its potential as an antibacterial agent. Research into peptide deformylase inhibitors has highlighted the importance of this enzyme in bacterial growth, making it an attractive target for novel antibiotic development. Compounds like this compound may serve as effective inhibitors, contributing to the fight against antibiotic-resistant bacteria .

1.2 Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It interacts with formyl peptide receptors (FPRs), which are known to mediate inflammatory responses in leukocytes. By modulating these receptors, this compound could potentially reduce inflammation and offer therapeutic benefits in conditions characterized by excessive inflammatory responses .

Receptor Interactions

2.1 Formyl Peptide Receptors (FPRs)
FPRs play a critical role in immune responses and are involved in the chemotaxis of immune cells. The interaction of this compound with these receptors can influence leukocyte behavior, which is essential for understanding its therapeutic potential in inflammatory diseases . Studies have shown that compounds targeting FPRs can modulate neutrophil migration and activation, providing avenues for treatment strategies aimed at controlling inflammation and infection.

Receptor Type Function Potential Application
Formyl Peptide Receptors (FPRs)Mediate chemotaxis and inflammationAnti-inflammatory therapies
Peptide DeformylaseEssential for bacterial growthAntibiotic development

Case Studies and Research Findings

3.1 Case Study: Inhibition of Neutrophil Migration
In a controlled study examining the effects of FPR antagonists on neutrophil migration, it was found that compounds interacting with FPRs could significantly inhibit the migration of these immune cells to sites of inflammation. This suggests that this compound could be a candidate for developing anti-inflammatory drugs .

3.2 Research on Antibacterial Activity
Another study focused on the antibacterial activity of similar compounds highlighted their potential as peptide deformylase inhibitors. The findings indicated that these compounds could effectively hinder bacterial growth, supporting the hypothesis that this compound may possess similar properties and could be explored further as an antibiotic agent .

Mechanism of Action

The mechanism of action of ®-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Features

The compound shares key structural elements with lignin model systems but differs in backbone complexity and substituents. A comparative analysis is outlined below:

Compound Core Structure Substituents Stereochemistry
(R)-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl Pyrrolidine ring 3,4-Dimethoxyphenoxy at C3; HCl salt R-configuration at C3
Veratrylglycerol-β-syringyl ether (VSE) Glycerol backbone α-Ethyl, β-syringyl, 3,4-dimethoxyphenoxy Erythro/threo diastereomers
1-(3,4-Dimethoxyphenoxy)-1,3-propanediol (DMP) Propanediol backbone 3,4-Dimethoxyphenoxy at C1 No stereochemical complexity
3-Hydroxy-1-(3,4-dimethoxyphenoxy)-1,3-propanone (HDM) Propanone backbone Hydroxy and dimethoxyphenoxy groups Keto-enol tautomerism

Key Observations :

  • The pyrrolidine ring in the target compound introduces rigidity compared to flexible glycerol or propanediol backbones in VSE and DMP.
  • Stereochemical complexity in the target compound (R-configuration) and VSE (erythro/threo diastereomers) contrasts with DMP and HDM, which lack chiral centers .
Reactivity and Kinetic Behavior
2.2.1 Acid Hydrolysis

VSE undergoes acid hydrolysis to form veratrylglycerol-β-syringyl ether (VS), with distinct kinetics for erythro (VSE1) and threo (VSE2) diastereomers :

  • Erythro VSE1 : Hydrolysis yields exclusively the threo isomer of VS (z₁ = 1.000).
  • Threo VSE2 : Hydrolysis yields the erythro isomer of VS (z₂ = 0.841).

In contrast, the pyrrolidine derivative’s hydrolysis kinetics are likely influenced by its cyclic amine structure.

2.2.2 Photoelectrochemical Oxidation

DMP and HDM were studied using UV-Vis spectroscopy to monitor oxidation kinetics . While specific rate constants for the target compound are unavailable, its electron-rich 3,4-dimethoxyphenoxy group suggests susceptibility to oxidation, akin to DMP. The pyrrolidine nitrogen may act as an electron donor, altering redox behavior compared to DMP’s propanediol backbone.

Analytical Data and Conformational Studies
2.3.1 NMR Spectroscopy

VSE diastereomers exhibit distinct coupling constants (Jαβ = 7.0 Hz for both erythro and threo forms), differing from VS (Jαβ = 3.7 Hz for erythro, 7.5 Hz for threo) due to conformational changes induced by the α-ethyl group . For the pyrrolidine derivative, the rigid ring structure may restrict rotational freedom, leading to consistent coupling constants regardless of substituents.

2.3.2 UV-Vis Spectroscopy

DMP and HDM show absorbance changes during photoelectrochemical oxidation, with λₘₐₓ shifts correlating to aromatic ring modifications . The target compound’s UV profile may resemble DMP but with additional absorbance bands from the pyrrolidine moiety.

Biological Activity

(R)-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of various enzymes. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolidine class, characterized by a pyrrolidine ring substituted with a 3,4-dimethoxyphenoxy group. Its chemical structure can be represented as follows:

  • Chemical Formula : C12H17ClN2O3
  • Molecular Weight : 276.73 g/mol
  • CAS Number : Not specified in the sources.

Research indicates that the biological activity of this compound is primarily linked to its ability to inhibit various enzymes involved in neurotransmitter breakdown, particularly acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH). These actions are crucial for enhancing cholinergic neurotransmission and modulating endocannabinoid signaling.

Enzyme Inhibition Studies

  • Acetylcholinesterase Inhibition :
    • The compound exhibits low-to-moderate inhibition against AChE with an IC50 value in the submicromolar range. For instance, a related compound showed an IC50 of 0.215 μM against AChE .
  • Fatty Acid Amide Hydrolase Inhibition :
    • It has been observed that this compound can inhibit FAAH activity with varying potency across different derivatives. One derivative exhibited an IC50 value of 1.8 μM, indicating significant inhibitory potential .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeTarget Enzyme/PathwayIC50 Value (μM)Reference
Acetylcholinesterase InhibitionAChE0.215
Fatty Acid Amide Hydrolase InhibitionFAAH1.8
Antioxidant ActivityROS ScavengingNot specified

Neuroprotective Effects

In a study examining the neuroprotective effects of pyrrolidine derivatives, it was found that compounds similar to this compound exhibited protective effects against oxidative stress-induced neuronal damage. The results indicated that these compounds could potentially mitigate neuronal cell death associated with neurodegenerative diseases such as Alzheimer's .

Safety Profile

A cytotoxicity assessment using MTT assays on HepG2 and SH-SY5Y cell lines revealed no significant cytotoxic effects at concentrations up to 100 µM over 24 hours. This suggests a favorable safety profile for further therapeutic exploration .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes like AChE. The docking simulations indicated that the compound effectively occupies the active site of AChE, similar to known inhibitors like donepezil .

Q & A

Q. What are the key considerations in synthesizing (R)-3-(3,4-Dimethoxyphenoxy)-pyrrolidine HCl to ensure enantiomeric purity?

To achieve enantiomeric purity, researchers should:

  • Use chiral auxiliaries or catalysts during asymmetric synthesis. For example, palladium-catalyzed cross-coupling with 3,4-dimethoxyphenylboronic acid can introduce stereoselectivity .
  • Employ chiral HPLC or capillary electrophoresis to monitor enantiomeric excess during purification .
  • Verify stereochemical integrity via 1^1H NMR coupling constants (JαβJ_{\alpha\beta}) and NOE experiments to distinguish erythro and threo diastereomers .

Q. Which spectroscopic methods are most effective for characterizing the stereochemistry of this compound and its intermediates?

  • NMR Spectroscopy : Coupling constants (e.g., Jαβ=3.77.5J_{\alpha\beta} = 3.7–7.5 Hz) distinguish erythro (smaller JJ) and threo (larger JJ) configurations. Chemical shifts for methoxy groups (δ 3.7–3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous compounds like 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, which crystallizes in an orthorhombic system (space group Pbca) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data observed during acid hydrolysis of diastereomeric intermediates?

Contradictions in hydrolysis kinetics (e.g., varying molar ratios z1z_1 and z2z_2) can be addressed by:

  • Mechanistic Probes : Isotopic labeling (e.g., 18^{18}O) to track oxygen participation in transition states .
  • Computational Modeling : Density Functional Theory (DFT) to compare activation energies of erythro vs. threo pathways. For example, z1=1.000z_1 = 1.000 (erythro) and z2=0.841z_2 = 0.841 (threo) suggest steric hindrance in the threo form delays hydrolysis .
  • Variable-Temperature Kinetics : Measure Arrhenius parameters to identify entropy/enthalpy contributions to rate differences .

Q. What conformational changes occur in this compound derivatives upon introducing substituents, and how do these affect reactivity?

Substituents like α-ethyl groups alter pyrrolidine ring puckering, as shown by NMR coupling constant shifts (Jαβ=7.0J_{\alpha\beta} = 7.0 Hz in VSE derivatives vs. J=3.77.5J = 3.7–7.5 Hz in parent compounds). These changes:

  • Impact Reactivity : Increased steric bulk slows hydrolysis rates (e.g., threo forms hydrolyze 16% slower than erythro due to hindered nucleophilic attack) .
  • Modulate Binding Affinity : Non-planar conformations (e.g., deviation from coplanarity in propenoyl-pyrrolidine derivatives) reduce interactions with flat enzymatic active sites .

Methodological Insights

Q. How can researchers optimize synthetic yields for this compound analogs?

  • Reaction Conditions : Use reflux with HCl (37%, 0.05 mL/mmol) in ethanol for 12 hours to achieve >80% yield in cyclization steps .
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol-water mixtures improves purity .

Q. What strategies validate the pharmacological activity of this compound derivatives?

  • In Silico Screening : Molecular docking to assess interactions with targets like cyclooxygenase-2 (COX-2), leveraging the compound’s non-planar conformation for selective binding .
  • In Vitro Assays : Measure IC50_{50} values against inflammatory mediators (e.g., prostaglandin E2_2) using ELISA, with positive controls like indomethacin .

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